N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine is a complex organic compound that features a hexyl chain and three pyridin-2-ylmethyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of ethane-1,2-diamine with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent moisture interference. The hexyl group is introduced through a subsequent alkylation step using hexyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridin-2-ylmethyl derivatives.
Scientific Research Applications
N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence various biochemical pathways and molecular targets, leading to its observed biological effects. The compound’s structure allows it to form stable complexes with transition metals, which can then interact with cellular components and enzymes.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
- N,N-bis(pyridin-2-ylmethyl)propane-1,3-diamine
- N,N-bis(pyridin-2-ylmethyl)butane-1,4-diamine
Uniqueness
N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine is unique due to the presence of the hexyl chain, which can influence its solubility, lipophilicity, and overall chemical behavior. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Properties
CAS No. |
601488-08-8 |
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Molecular Formula |
C26H35N5 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-hexyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H35N5/c1-2-3-4-11-18-30(21-24-12-5-8-15-27-24)19-20-31(22-25-13-6-9-16-28-25)23-26-14-7-10-17-29-26/h5-10,12-17H,2-4,11,18-23H2,1H3 |
InChI Key |
RTYJQLACETVWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCN(CC1=CC=CC=N1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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